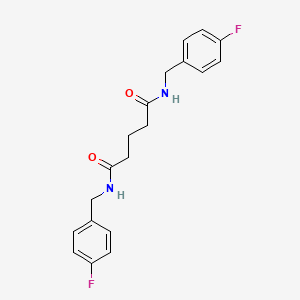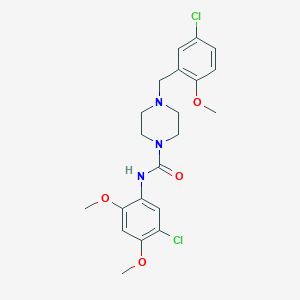![molecular formula C15H22N2O3S B4818234 N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4818234.png)
N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide
Vue d'ensemble
Description
N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). HDACi is a group of compounds that have shown potential in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. MS-275 has been extensively studied in the scientific community for its potential therapeutic applications.
Mécanisme D'action
N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. By inhibiting HDACs, N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide increases the acetylation of histones, leading to a more open chromatin structure. This allows for the increased expression of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has also been shown to inhibit cell proliferation by inducing cell cycle arrest in cancer cells. Additionally, N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have anti-angiogenic effects by inhibiting the expression of vascular endothelial growth factor (VEGF).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide is its specificity for HDACs. Unlike other HDACi, N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide selectively inhibits class I HDACs, making it a more targeted therapeutic agent. Additionally, N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have low toxicity in vitro, making it a safer alternative to other HDACi. However, one of the limitations of N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the study of N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide include the development of more potent and selective HDACi, the combination of N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide with other therapeutic agents, and the study of N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide in the treatment of other diseases.
Applications De Recherche Scientifique
N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, and prostate cancer. N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. Additionally, N-phenyl-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(1-oxo-1-pyrrolidin-1-ylbutan-2-yl)-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-14(15(18)16-11-7-8-12-16)17(21(2,19)20)13-9-5-4-6-10-13/h4-6,9-10,14H,3,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCQKLJKDAFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC1)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dihydroxy-N'-{2-[(3-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4818169.png)
![6-allyl-3-(3-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4818183.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4818194.png)

![N'-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4818209.png)

![N-(2,5-dimethylphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4818218.png)
![5-(allylamino)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4818233.png)

![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4818238.png)
![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4818251.png)
![3-(4-ethoxyphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4818258.png)
![isobutyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4818262.png)